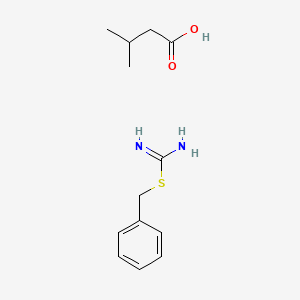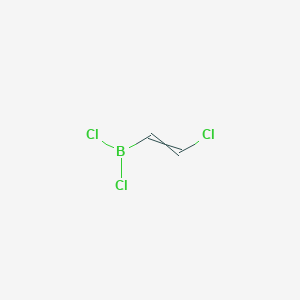
Dichloro(2-chloroethenyl)borane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro(2-chloroethenyl)borane is an organoboron compound characterized by the presence of boron, chlorine, and a vinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dichloro(2-chloroethenyl)borane can be synthesized through the hydroboration of 1,1-dichloroethylene with borane. The reaction typically involves the addition of borane to the double bond of 1,1-dichloroethylene under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound involves similar hydroboration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of catalysts and specific reaction environments to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Dichloro(2-chloroethenyl)borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form simpler boron-containing compounds.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Boronic acids or borates.
Reduction: Simpler boron-containing compounds.
Substitution: Various substituted boron compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Dichloro(2-chloroethenyl)borane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling.
Biology: The compound is explored for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent due to its unique chemical properties.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its ability to form stable boron-containing structures.
Mécanisme D'action
The mechanism of action of dichloro(2-chloroethenyl)borane involves its ability to participate in various chemical reactions due to the presence of reactive boron and chlorine atoms. The compound can form stable intermediates, which facilitate the formation of new chemical bonds. In biological systems, its mechanism of action is related to its ability to capture neutrons, making it useful in BNCT.
Comparaison Avec Des Composés Similaires
Tris(2-chlorovinyl)borane: Similar in structure but with three vinyl groups attached to boron.
Chlorobis(2-chlorovinyl)borane: Contains two vinyl groups and one chlorine atom attached to boron.
Uniqueness: Dichloro(2-chloroethenyl)borane is unique due to its specific arrangement of chlorine and vinyl groups, which imparts distinct reactivity and stability compared to other boron-containing compounds
Propriétés
Numéro CAS |
5035-74-5 |
|---|---|
Formule moléculaire |
C2H2BCl3 |
Poids moléculaire |
143.2 g/mol |
Nom IUPAC |
dichloro(2-chloroethenyl)borane |
InChI |
InChI=1S/C2H2BCl3/c4-2-1-3(5)6/h1-2H |
Clé InChI |
DDKJPUMBDNDTDZ-UHFFFAOYSA-N |
SMILES canonique |
B(C=CCl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


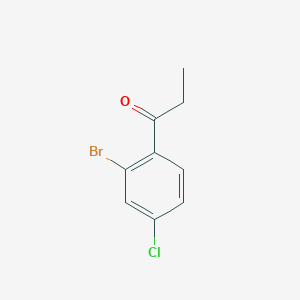

![(3S,4R,8R,9S,10S)-10-[(dimethylamino)methyl]-3,4-dihydroxy-N-(4-methoxyphenyl)-9-[4-(2-phenylethynyl)phenyl]-1,6-diazabicyclo[6.2.0]decane-6-carboxamide](/img/structure/B14750839.png)

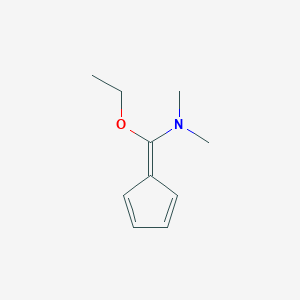

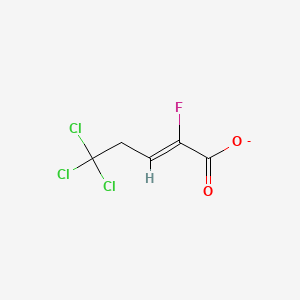

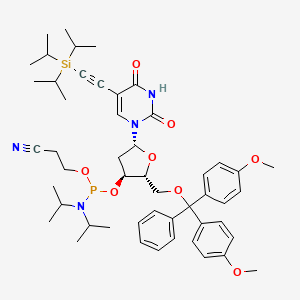
![Spiro[2.2]pent-1-ene](/img/structure/B14750890.png)
![2-fluoro-N-[(2S)-1-[1-(1H-indazol-5-yl)-3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl]-3-methyl-1-oxobutan-2-yl]-5-(trifluoromethyl)benzamide](/img/structure/B14750896.png)

![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B14750904.png)
